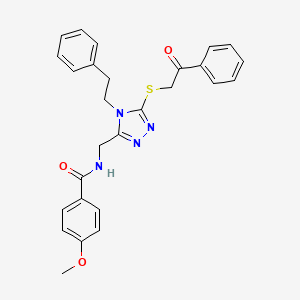

4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

説明

This compound features a 1,2,4-triazole core substituted with:

- A phenethyl group at position 4.

- A 2-oxo-2-phenylethylthio moiety at position 5.

- A 4-methoxybenzamide group attached via a methylene linker to position 3.

Below, we compare it with structurally related triazole and benzamide derivatives to infer its properties.

特性

IUPAC Name |

4-methoxy-N-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-34-23-14-12-22(13-15-23)26(33)28-18-25-29-30-27(31(25)17-16-20-8-4-2-5-9-20)35-19-24(32)21-10-6-3-7-11-21/h2-15H,16-19H2,1H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGXJZRTAQSRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a methoxy group, a benzamide moiety, and a triazole ring, which are known to confer various biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is , with a molecular weight of approximately 486.59 g/mol. The compound's structure allows for diverse interactions with biological targets due to the presence of multiple functional groups.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or esters.

- Thioether Formation : The introduction of the thioether group is crucial for enhancing biological activity.

- Amide Bond Formation : The final step involves coupling the triazole-thioether intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the desired benzamide.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. A study highlighted that derivatives similar to 4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenythel)-4H -1,2,4-triazol -3 -yl)methyl )benzamide demonstrated effective antibacterial and antifungal activities against various pathogens .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have been reported to possess chemopreventive and chemotherapeutic effects on cancer. The presence of the triazole ring in this compound suggests potential anticancer properties, as similar compounds have shown effectiveness against different cancer cell lines .

The exact mechanism by which 4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenythel)-4H -1,2,4-triazol -3 -yl)methyl )benzamide exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with key biological pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(m-tolylamino)-1H-pyrazole | Pyrazole ring instead of triazole | Known for anti-inflammatory properties |

| N-(p-methoxyphenyl)-N'-(p-tolylurea) | Urea linkage | Exhibits herbicidal activity |

| 1-benzyltriazole derivatives | Benzyl group with triazole | Potential antifungal agents |

These comparisons highlight the diversity within this chemical class while emphasizing the unique structural elements present in 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenythel)-4H -1,2,4-triazol -3 -yl)methyl )benzamide that may confer distinct biological activities and applications.

Study on Antimicrobial Activity

In one study, derivatives of 1,2,4-triazoles were screened for antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant inhibition rates compared to standard antibiotics .

Evaluation of Anticancer Activity

Another study focused on evaluating the anticancer potential of triazole derivatives. The findings suggested that compounds similar to 4-methoxy-N-(...) showed promising results in inhibiting cancer cell growth in vitro.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Findings and Analysis

Structural and Electronic Effects

- Triazole vs. Thiadiazole Cores: The target compound’s 1,2,4-triazole core (three nitrogen atoms) contrasts with 1,2,4-thiadiazole (two nitrogens, one sulfur) in .

- Substituent Bulk : The phenethyl and 2-oxo-2-phenylethylthio groups in the target compound are bulkier than the methyl/ethyl substituents in and . Bulky groups typically increase melting points (e.g., 155–157°C for cyclohexylmethylthio in vs. 147–149°C for butylthio in ).

Physicochemical Properties

- Melting Points : Triazole derivatives with rigid aromatic substituents (e.g., phenyl, pyridyl) exhibit higher melting points (e.g., 199–202°C for 5n in ). The target compound’s flexible phenethyl group may reduce melting points compared to fully aromatic analogs.

- Synthetic Yields : Microwave-assisted syntheses (e.g., 88% yield for compound 7 in ) often outperform conventional methods. The target compound’s lack of microwave-optimized protocols may result in lower yields.

Q & A

Q. What are the recommended synthetic strategies for preparing 4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide?

A modular approach is typically employed for synthesizing triazole-based benzamides:

Thiosemicarbazide formation : React hydrazides (e.g., 2-thiophenecarboxylic acid hydrazide) with isothiocyanates (e.g., phenylisothiocyanate) in ethanol under reflux to generate thiosemicarbazide intermediates .

Cyclization : Intramolecular cyclization of substituted thiosemicarbazides under acidic or basic conditions yields 1,2,4-triazole cores .

Functionalization : Introduce the 2-oxo-2-phenylethylthio moiety via nucleophilic substitution or thiol-ene reactions. The benzamide group is appended via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Key considerations : Optimize reaction time, temperature, and solvent polarity (e.g., acetonitrile for improved cyclization efficiency) .

Q. How should researchers validate the structural integrity of this compound?

Use a multi-spectroscopic approach:

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.0–9.0 ppm) and assess stereochemical purity .

- IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide, S-H stretch at ~2550 cm⁻¹ if present) .

- Mass spectrometry : Verify molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns .

Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR/IR spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Core modifications : Synthesize analogs with variations in the triazole ring (e.g., replacing sulfur with oxygen) or phenethyl substituents to assess impact on bioactivity .

Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the benzamide group, hydrophobic contacts with the phenethyl chain) .

Biological assays : Test analogs against target enzymes (e.g., tyrosinase) or pathogens (e.g., antifungal/antibacterial models) to correlate structural changes with activity .

Data interpretation : Apply multivariate analysis to decouple electronic, steric, and solubility effects .

Q. What experimental and computational methods resolve tautomeric equilibria in the 1,2,4-triazole-thione moiety?

- Spectroscopic methods :

- Computational modeling :

Q. How can researchers address contradictions in biological activity data across studies?

Standardize assays : Control variables like solvent (DMSO concentration), cell lines, and incubation time .

Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition kinetics) to confirm mechanism .

Meta-analysis : Aggregate data from multiple studies, applying statistical corrections for batch effects or assay sensitivity .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to enhance membrane permeability .

Formulation : Use cyclodextrins or lipid-based nanoparticles to improve aqueous solubility .

In silico screening : Predict logP and solubility via tools like SwissADME or QikProp, prioritizing analogs with balanced hydrophilicity .

Methodological Considerations

Q. How should solvent effects be evaluated during synthesis?

- Polarity screening : Test solvents (e.g., ethanol, acetonitrile, DMF) to optimize cyclization yields. Higher polarity solvents often stabilize transition states in cyclization reactions .

- Green chemistry : Substitute hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., 2-MeTHF) without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。